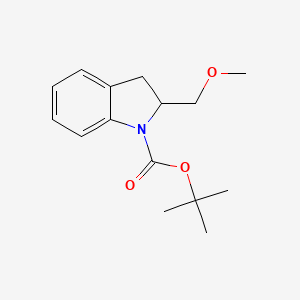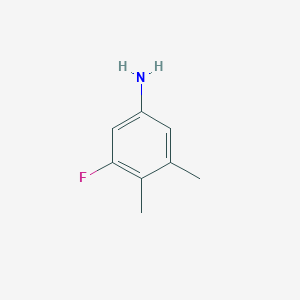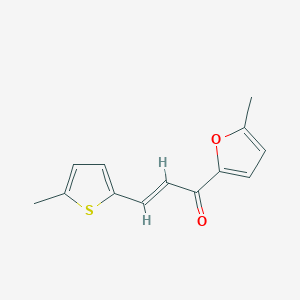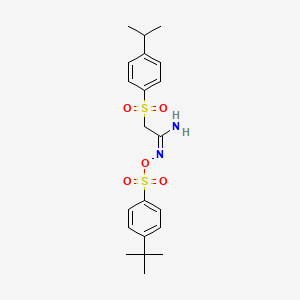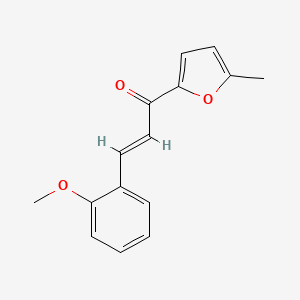
(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 5-Methyl-2-(2-methoxyphenyl)-2-propen-1-one, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a sweet, floral odor that is soluble in many organic solvents. This compound has been used in a variety of research studies due to its ability to act as a substrate in various biochemical reactions, as well as its ability to interact with various proteins.
Aplicaciones Científicas De Investigación
(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one(2-methoxyphenyl)-2-propen-1-one has been used in a variety of scientific research applications. It has been used to study the effects of various proteins on the binding of the compound, as well as the biochemical and physiological effects of the compound. Additionally, this compound has been used to study the effect of different environmental conditions on the structure and properties of the compound.
Mecanismo De Acción
(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one(2-methoxyphenyl)-2-propen-1-one acts as a substrate in various biochemical reactions. It is believed to interact with various proteins, which can affect the structure and properties of the compound. Additionally, this compound has been shown to have an effect on the binding of other compounds, such as enzymes, to proteins.
Biochemical and Physiological Effects
(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one(2-methoxyphenyl)-2-propen-1-one has been shown to have an effect on various biochemical and physiological processes. For example, this compound has been shown to have an effect on the binding of enzymes to proteins. Additionally, this compound has been shown to have an effect on the activity of certain enzymes, as well as the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one(2-methoxyphenyl)-2-propen-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively inexpensive and easy to obtain. Additionally, this compound is soluble in many organic solvents, which makes it easy to work with in the laboratory. However, this compound is also sensitive to light and air, and can degrade if not handled properly.
Direcciones Futuras
There are a number of potential future directions for the use of (2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one(2-methoxyphenyl)-2-propen-1-one in scientific research. One potential direction is to further explore the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the effect of this compound on the binding of other compounds, such as enzymes, to proteins. Additionally, further research could be done to explore the effect of different environmental conditions on the structure and properties of the compound. Finally, further research could be done to explore the potential therapeutic applications of this compound.
Métodos De Síntesis
(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one(2-methoxyphenyl)-2-propen-1-one can be synthesized in a two-step process. The first step involves the reaction of 2-methoxyphenol with 5-methylthiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 5-methylthiophene-2-carboxaldehyde. The second step involves the dehydration of the intermediate to form the final product.
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-10-15(18-11)13(16)9-8-12-5-3-4-6-14(12)17-2/h3-10H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIHAZHXOBYXQM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


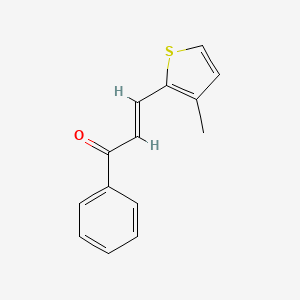
![{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride](/img/structure/B6332575.png)
![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)
